4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
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Overview
Description
4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide, also known as IMB-6, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Scientific Research Applications
- Role of the Compound : The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Organoboron reagents play a crucial role, and this compound serves as an excellent boron source for SM coupling reactions .
- Method : The compound can be used to synthesize (4-isopropoxy-2-methyl) phenyl isopropyl ketone. This process avoids toxic reagents, minimizes acidic wastewater, and results in a high-purity product .
- Innovation : A radical-based approach enables the protodeboronation of alkyl boronic esters. When combined with a Matteson–CH₂–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Suzuki–Miyaura Coupling
Ketone Synthesis
Hydromethylation via Protodeboronation
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Indole derivatives are known to exhibit cytotoxicity towards various cancer cell lines . This suggests that the compound may have similar effects, potentially leading to cell death in certain types of cancer cells.
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)24-16-7-4-13(5-8-16)19(23)20-15-6-9-17-14(10-15)11-18(22)21(17)3/h4-10,12H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCRXJXYZZBSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide |
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